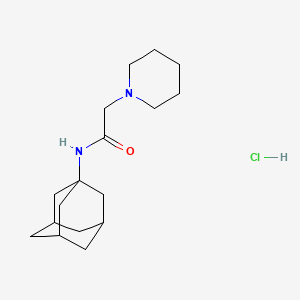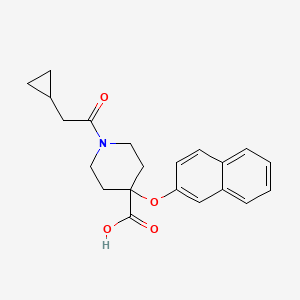
1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride
Overview
Description
1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a compound characterized by its rigid, diamond-like structure
Mechanism of Action
Target of Action
Adamantyl analogues of paracetamol, which are structurally similar to this compound, have been reported to inhibit the trpa1 channel .
Mode of Action
Instead, it behaves as a selective antagonist of the TRPA1 channel . This suggests that T 2233 may interact with its targets, leading to changes in cellular function.
Result of Action
Given its potential role as a trpa1 channel antagonist, it may have analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride typically involves multiple steps. One common method starts with the bromination of adamantane to produce 1-bromoadamantane. This intermediate is then reacted with piperidine and acetic acid to form 1-Piperidineacetamide, N-1-adamantyl-. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods: For large-scale production, the synthesis can be optimized to reduce the use of toxic reagents and solvents. One-pot synthesis methods are often employed to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups back to alcohols or amines.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and antiparkinsonian properties.
Materials Science: The rigid adamantane core provides stability, making it useful in the development of advanced materials and polymers.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Comparison with Similar Compounds
Amantadine Hydrochloride: Known for its antiviral and antiparkinsonian properties, it shares the adamantane core but differs in its functional groups.
Memantine Hydrochloride: Used in the treatment of Alzheimer’s disease, it also features an adamantane core but has different pharmacological targets.
Uniqueness: 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride is unique due to its combination of the adamantane core with a piperidineacetamide moiety. This structure provides a balance of rigidity and flexibility, allowing it to interact with a wide range of biological targets and making it a versatile compound in both medicinal and materials science .
Properties
IUPAC Name |
N-(1-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(12-19-4-2-1-3-5-19)18-17-9-13-6-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYOVKOYLUGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180207 | |
| Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25517-06-0 | |
| Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025517060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5397108.png)
![5-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)-2-furoic acid](/img/structure/B5397110.png)
![8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5397117.png)
![6-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5397122.png)

![(2S,5R)-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,5-dimethylpiperazine hydrochloride](/img/structure/B5397131.png)
![6-[3-(hydroxymethyl)piperidin-1-yl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5397144.png)
![2-[methyl(phenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5397152.png)
![(2-furylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5397159.png)
![4-(4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5397161.png)
![(5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5397168.png)
![5-isopropyl-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5397172.png)
![2-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5397176.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2'-ethyl-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5397181.png)
